DNA Binding Affinity Ranking: β-Rhodomycin-II Exhibits Superior DNA Interaction Versus β-Rhodomycin-I and Iremycin
In a systematic comparative study of DNA binding among rhodomycin-type anthracyclines, the binding constants and mean attachment times to calf thymus DNA were found to increase in the serial order iremycin < β-rhodomycin-I < β-rhodomycin-II [1]. This quantitative ranking establishes β-rhodomycin-II as the most potent DNA-binding agent among the three comparators tested under identical experimental conditions.
| Evidence Dimension | DNA binding constant (K) ranking and mean attachment time |
|---|---|
| Target Compound Data | β-Rhodomycin-II: Highest binding constant, longest mean attachment time |
| Comparator Or Baseline | β-Rhodomycin-I: Intermediate; Iremycin: Lowest |
| Quantified Difference | Rank order: iremycin < β-rhodomycin-I < β-rhodomycin-II |
| Conditions | Calf thymus DNA, ionic strength I = 0.2 M, pH 6.0, spectrophotometric titration and temperature-jump kinetics |
Why This Matters
This ranking enables researchers to select the specific rhodomycin subtype with the desired DNA-binding strength for mechanistic studies where precise control over intercalation kinetics is required.
- [1] Stutter E, et al. Interaction of anthracycline antibiotics with biopolymers: comparative studies of DNA binding and antimicrobial activity of rhodomycin-type anthracycline antibiotics. J Basic Microbiol. 1986;26(10):607-615. PMID: 3108489. doi:10.1002/jobm.3620261010 View Source
